4-Butoxy-3-fluorobenzaldehyde CAS 19415-49-7 properties
Executive Summary 4-Butoxy-3-fluorobenzaldehyde (CAS 19415-49-7) is a specialized aromatic building block utilized primarily in the synthesis of pharmaceutical intermediates and advanced agrochemicals. Characterized by a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Butoxy-3-fluorobenzaldehyde (CAS 19415-49-7) is a specialized aromatic building block utilized primarily in the synthesis of pharmaceutical intermediates and advanced agrochemicals. Characterized by a reactive aldehyde "warhead," a lipophilic butoxy tail, and a metabolically strategic fluorine substituent, this compound serves as a critical scaffold for modifying Structure-Activity Relationships (SAR).
This guide provides a comprehensive technical overview of its physicochemical properties, validated synthetic protocols, and downstream applications in medicinal chemistry, specifically focusing on its utility in optimizing lipophilicity and metabolic stability in drug candidates.
Physicochemical Profile & Identity
The unique combination of an electron-withdrawing fluorine atom ortho to an electron-donating alkoxy group creates a distinct electronic environment on the benzene ring, influencing the reactivity of the aldehyde functionality.
Chemical Identity Table
Parameter
Specification
Chemical Name
4-Butoxy-3-fluorobenzaldehyde
CAS Number
19415-49-7
Molecular Formula
C₁₁H₁₃FO₂
Molecular Weight
196.22 g/mol
SMILES
CCCCOC1=C(C=C(C=C1)C=O)F
Structural Class
Fluorinated Alkoxybenzaldehyde
Physical Properties (Experimental & Predicted)
Property
Value / Description
Significance
Physical State
Pale yellow liquid to low-melting solid
Ease of handling in liquid handling systems.
Boiling Point
~285°C (Predicted @ 760 mmHg)
High boiling point requires vacuum distillation for purification.
Solubility
DCM, Ethyl Acetate, DMSO, Methanol
Compatible with standard organic synthesis solvents.
LogP (Predicted)
~3.2 - 3.5
High lipophilicity; suitable for blood-brain barrier (BBB) penetration studies.
Flash Point
>110°C
Combustible; requires standard fire safety protocols.
Synthetic Methodology
The most robust and scalable route to 4-Butoxy-3-fluorobenzaldehyde is the Williamson Ether Synthesis , utilizing 3-fluoro-4-hydroxybenzaldehyde as the nucleophilic scaffold. This method is preferred over direct formylation due to higher regioselectivity and yield.
Synthesis Pathway Diagram
Caption: SN2 Alkylation pathway via Williamson Ether Synthesis. The phenoxide ion attacks the primary alkyl halide.
Detailed Experimental Protocol
Objective: Synthesis of 4-Butoxy-3-fluorobenzaldehyde on a 10g scale.
Reagents:
3-Fluoro-4-hydroxybenzaldehyde (1.0 eq)
1-Bromobutane (1.2 eq)
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
Dimethylformamide (DMF) or Acetonitrile (ACN) [0.5 M concentration]
Procedure:
Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-Fluoro-4-hydroxybenzaldehyde in DMF.
Activation: Add anhydrous K₂CO₃ in a single portion. Stir at room temperature for 15 minutes to generate the phenoxide anion. Note: The solution typically turns yellow/orange.
Alkylation: Add 1-Bromobutane dropwise via a syringe or addition funnel.
Reaction: Heat the mixture to 60–80°C for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or LC-MS. The starting phenol spot should disappear.
Workup:
Cool the mixture to room temperature.
Pour into 5 volumes of ice-water to precipitate the product or induce phase separation.
Extract with Ethyl Acetate (3x).
Wash the combined organic layers with water (2x) and brine (1x) to remove residual DMF.
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: If necessary, purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes) or vacuum distillation.
Critical Control Point: Ensure K₂CO₃ is finely ground and anhydrous. Moisture in the solvent can compete with the alkyl halide, reducing yield.
Applications in Drug Discovery
This compound acts as a versatile "warhead" carrier. The aldehyde group is a pivot point for divergent synthesis, while the 3-fluoro-4-butoxy motif imparts specific pharmacological advantages.
Structural Advantages (SAR)
Metabolic Blocking: The fluorine atom at the 3-position blocks metabolic oxidation at the ortho-position, a common clearance pathway for phenyl ethers. This extends the half-life (
) of the drug candidate.
Lipophilicity Tuning: The butyl chain adds significant hydrophobicity (+LogP), facilitating membrane permeability and blood-brain barrier (BBB) crossing.
Electronic Modulation: The fluorine atom exerts an inductive electron-withdrawing effect (-I), which lowers the pKa of the neighboring protons and modulates the electron density of the aromatic ring, potentially strengthening
stacking interactions in protein binding pockets.
Divergent Reaction Map
Caption: Divergent synthesis capabilities. The aldehyde serves as a precursor to amines, alkenes, acids, and heterocycles.
Handling, Stability, and Safety
Signal Word:WARNING
Hazard Identification (GHS)
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
H227: Combustible liquid (if liquid at RT).
Storage & Stability
Oxidation Sensitivity: Aldehydes are prone to air oxidation to the corresponding benzoic acid.
Storage Protocol: Store under an inert atmosphere (Nitrogen or Argon) at 2–8°C.
Shelf Life: 12–24 months if sealed properly and protected from light.
Disposal
Dispose of as hazardous organic waste containing halogens. Do not mix with strong oxidizers.
References
National Center for Biotechnology Information. PubChem Compound Summary for CID 79813, 4-Butoxybenzaldehyde (Analogous Structure). Retrieved from [Link]
Sigma-Aldrich.
Exploratory
An In-depth Technical Guide to the Molecular Weight and Density of 4-Butoxy-3-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Introduction: The Significance of 4-Butoxy-3-fluorobenzaldehyde in Medicinal Chemistry 4-Butox...
Introduction: The Significance of 4-Butoxy-3-fluorobenzaldehyde in Medicinal Chemistry
4-Butoxy-3-fluorobenzaldehyde is a substituted aromatic aldehyde of increasing interest within the field of drug discovery and development. Its molecular architecture, featuring a benzaldehyde core functionalized with a butoxy and a fluorine group, presents a unique combination of lipophilicity, hydrogen bonding potential, and metabolic stability. Substituted benzaldehydes are versatile precursors in the synthesis of a wide array of pharmacologically active molecules, including Schiff bases, chalcones, and various heterocyclic scaffolds.[1] The incorporation of a fluorine atom, in particular, is a well-established strategy in medicinal chemistry to enhance the metabolic stability and binding affinity of drug candidates.[2] This guide provides a comprehensive overview of the fundamental physicochemical properties of 4-Butoxy-3-fluorobenzaldehyde—its molecular weight and density—and details rigorous, field-proven experimental protocols for their determination.
Physicochemical Properties of 4-Butoxy-3-fluorobenzaldehyde
A precise understanding of the physicochemical properties of a compound is paramount for its application in synthetic chemistry and drug design. These properties influence reactivity, solubility, and pharmacokinetic profiles.
Molecular Weight
The molecular weight of a compound is a fundamental property, essential for stoichiometric calculations in chemical synthesis and for the characterization of novel molecules.
Theoretical Molecular Weight:
The molecular formula for 4-Butoxy-3-fluorobenzaldehyde is C₁₁H₁₃FO₂. The molecular weight is calculated by summing the atomic weights of each constituent atom.[3][4]
Element
Number of Atoms
Atomic Weight ( g/mol )
Total Weight ( g/mol )
Carbon (C)
11
12.01
132.11
Hydrogen (H)
13
1.008
13.104
Fluorine (F)
1
18.998
18.998
Oxygen (O)
2
16.00
32.00
Total
196.21 g/mol
Density
Experimental Determination of Molecular Weight and Density
The following sections provide detailed, step-by-step protocols for the experimental determination of the molecular weight and density of 4-Butoxy-3-fluorobenzaldehyde. These protocols are designed to be self-validating, ensuring the generation of reliable and reproducible data.
Determination of Molecular Weight by Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) is a powerful analytical technique for determining the molecular weight of a compound.[5][6] The process involves the ionization of the sample molecules by a high-energy electron beam, followed by the separation of the resulting ions based on their mass-to-charge ratio (m/z).[5][7]
Causality Behind Experimental Choices:
Electron Ionization (EI): EI is a "hard" ionization technique that often leads to extensive fragmentation of the molecule.[6] While this fragmentation pattern can be used for structural elucidation, the primary goal in this context is the identification of the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound.
High Vacuum: The entire process is conducted under a high vacuum to prevent ion-molecule collisions and ensure a clear path for the ions from the source to the detector.
Experimental Protocol:
Sample Preparation: Prepare a dilute solution of 4-Butoxy-3-fluorobenzaldehyde in a volatile organic solvent, such as methanol or dichloromethane. The concentration should be in the range of 10-100 µg/mL.
Instrument Calibration: Calibrate the mass spectrometer using a known standard, such as perfluorotributylamine (PFTBA), to ensure accurate mass assignments.
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) for separation from any impurities.
Ionization: In the ion source, the vaporized sample molecules are bombarded with a beam of electrons, typically at an energy of 70 eV. This results in the formation of a positively charged molecular ion (M⁺) and fragment ions.
Mass Analysis: The ions are accelerated into the mass analyzer, where they are separated based on their m/z ratio by a magnetic or electric field.
Detection: The separated ions are detected by an electron multiplier, and the signal is amplified and recorded.
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. Identify the molecular ion peak, which should correspond to the calculated molecular weight of 196.21 g/mol .
Diagram of the Experimental Workflow for EI-MS:
Caption: Workflow for Molecular Weight Determination by EI-MS.
Determination of Density by the Pycnometer Method
The pycnometer method is a highly accurate and precise technique for determining the density of a liquid. It relies on the principle of measuring the mass of a precisely known volume of the liquid.[8][9]
Causality Behind Experimental Choices:
Pycnometer: A pycnometer is a glass flask with a specific, calibrated volume, which allows for the accurate measurement of a liquid's volume.[8]
Temperature Control: The density of a liquid is temperature-dependent; therefore, maintaining a constant temperature is crucial for obtaining accurate and reproducible results. A water bath is used for this purpose.
Experimental Protocol:
Cleaning and Drying: Thoroughly clean the pycnometer with a suitable solvent and dry it completely.
Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer on an analytical balance and record the mass (m₁).
Calibration with Deionized Water: Fill the pycnometer with deionized water of a known temperature. Insert the stopper, ensuring that any excess water is expelled through the capillary. Dry the outside of the pycnometer and weigh it (m₂).
Mass of 4-Butoxy-3-fluorobenzaldehyde: Empty and dry the pycnometer. Fill it with 4-Butoxy-3-fluorobenzaldehyde at the same temperature as the water. Insert the stopper, dry the exterior, and weigh it (m₃).
Calculations:
Mass of water (m_water) = m₂ - m₁
Volume of pycnometer (V) = m_water / density of water at the experimental temperature
Mass of 4-Butoxy-3-fluorobenzaldehyde (m_sample) = m₃ - m₁
Density of 4-Butoxy-3-fluorobenzaldehyde (ρ) = m_sample / V
Diagram of the Experimental Workflow for Density Determination by Pycnometer:
Caption: Workflow for Density Determination by the Pycnometer Method.
Conclusion
This technical guide has provided a detailed overview of the molecular weight and density of 4-Butoxy-3-fluorobenzaldehyde, a compound of significant interest in contemporary drug discovery. While the theoretical molecular weight can be readily calculated, the experimental determination of both molecular weight and density is crucial for the accurate characterization and application of this compound. The detailed protocols for Electron Ionization Mass Spectrometry and the pycnometer method offer robust and reliable approaches for obtaining these critical physicochemical parameters. Adherence to these methodologies will ensure the generation of high-quality data, thereby facilitating the advancement of research and development programs that utilize 4-Butoxy-3-fluorobenzaldehyde as a key building block.
References
ACS Publications. (2019, May 14). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. [Link]
Chemistry LibreTexts. (2022, September 1). 4.4: Interpreting Electron Ionization Mass Spectra. [Link]
PowderProcess.net. Liquid density : chart of 500+ common compounds. [Link]
University of Pardubice. 3 DENSITY DETERMINATION BY PYCNOMETER. [Link]
Google Patents. CN104098453A - Synthetic method for 4-fluorobenzaldehyde.
Linquip. (2026, January 13). How to Measure and Calculate Density with a Pycnometer: Step-by-Step Procedure. [Link]
Research and Reviews. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. [Link]
PMC. (2023, January 30). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. [Link]
Solubility of fluorinated alkoxybenzaldehydes in organic solvents
An In-depth Technical Guide on the Solubility of Fluorinated Alkoxybenzaldehydes in Organic Solvents For the Attention of: Researchers, Scientists, and Drug Development Professionals Abstract The strategic incorporation...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide on the Solubility of Fluorinated Alkoxybenzaldehydes in Organic Solvents
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine and alkoxy moieties into benzaldehyde scaffolds is a cornerstone of modern medicinal chemistry, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties. A critical, yet often overlooked, parameter in the early stages of drug development is the solubility of these unique chemical entities in organic solvents. This guide provides a comprehensive exploration of the principles governing the solubility of fluorinated alkoxybenzaldehydes, offering both theoretical insights and practical methodologies for its assessment. Recognizing the limited availability of extensive, publicly accessible quantitative data for this specific class of compounds, this document introduces a representative, illustrative dataset to elucidate key solubility trends. This is complemented by detailed experimental protocols and an overview of predictive models, equipping researchers with the necessary tools to navigate the challenges associated with the handling and application of these valuable synthetic intermediates.
Introduction: The Strategic Importance of Fluorinated Alkoxybenzaldehydes
Fluorinated alkoxybenzaldehydes are a class of organic compounds that have garnered significant attention in the pharmaceutical and agrochemical industries. The introduction of fluorine atoms or fluorine-containing groups into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[1] The alkoxy group, in turn, can modulate polarity and provide additional points for molecular interactions. Consequently, these substituted benzaldehydes serve as versatile building blocks in the synthesis of a wide array of bioactive molecules.[2]
A fundamental understanding of the solubility of these compounds in various organic solvents is paramount for their effective utilization. Solubility impacts every stage of the drug development pipeline, from the design and execution of synthetic routes to purification, formulation, and in vitro screening. Poor solubility can lead to challenges in achieving desired reaction concentrations, difficulties in purification, and unreliable biological assay results. This guide aims to provide a detailed technical overview of the factors influencing the solubility of fluorinated alkoxybenzaldehydes and to present a systematic approach to its determination and prediction.
Core Concepts in Solubility: A Refresher
The adage "like dissolves like" remains a fundamental principle in predicting solubility.[3] This is governed by the intermolecular forces between the solute and solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released upon the formation of new solute-solvent interactions. The primary intermolecular forces at play are:
Van der Waals Forces (Dispersion Forces): Present in all molecules, these are temporary attractive forces arising from fluctuations in electron density.
Dipole-Dipole Interactions: Occur between polar molecules that have permanent dipoles.
Hydrogen Bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (N, O, or F) and another nearby electronegative atom.[4][5]
The interplay of these forces dictates the solubility of a given compound in a particular solvent. Organic solvents can be broadly classified based on their polarity and their ability to act as hydrogen bond donors:
Polar Protic Solvents: (e.g., methanol, ethanol) - Are polar and can donate hydrogen bonds.
Polar Aprotic Solvents: (e.g., acetone, tetrahydrofuran (THF), dimethyl sulfoxide (DMSO)) - Are polar but cannot donate hydrogen bonds.
Nonpolar Solvents: (e.g., hexane, toluene) - Have low polarity and primarily interact through van der Waals forces.
Factors Influencing the Solubility of Fluorinated Alkoxybenzaldehydes
The solubility of a fluorinated alkoxybenzaldehyde is a complex function of its molecular structure. The key determinants are the nature and position of the fluorine and alkoxy substituents.
The Impact of Fluorine Substitution
The high electronegativity of fluorine significantly influences the electronic properties of the aromatic ring. The effect of fluorination on solubility can be multifaceted:
Increased Polarity: The strong C-F bond dipole can increase the overall polarity of the molecule, potentially enhancing solubility in polar solvents.
Reduced Hydrogen Bond Acceptor Strength: While fluorine is highly electronegative, the fluoride anion is a poor hydrogen bond acceptor in polar protic solvents due to its tight solvation shell.[6] This can sometimes lead to decreased solubility in protic solvents compared to non-fluorinated analogues.
Disruption of Crystal Packing: The introduction of fluorine can alter the crystal lattice energy of a solid. If the fluorinated molecule packs less efficiently than its non-fluorinated counterpart, less energy is required to break the solute-solute interactions, potentially leading to higher solubility.
Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can enhance its solubility in nonpolar, lipid-like environments.
The Role of the Alkoxy Group
The alkoxy group (-OR) also plays a crucial role in modulating solubility:
Hydrogen Bond Acceptor: The oxygen atom of the alkoxy group can act as a hydrogen bond acceptor, promoting solubility in protic solvents.[7]
Chain Length and Lipophilicity: Increasing the length of the alkyl chain (R) of the alkoxy group generally increases the lipophilicity of the molecule, favoring solubility in nonpolar solvents.[8] Conversely, it can decrease solubility in polar solvents as the nonpolar character of the molecule becomes more dominant.[7]
Polarity: The C-O bonds in the alkoxy group contribute to the overall polarity of the molecule.
Synergistic and Antagonistic Effects
The interplay between the fluorine and alkoxy substituents can lead to complex solubility profiles. For instance, a highly fluorinated benzaldehyde may exhibit poor solubility in protic solvents, but the presence of an alkoxy group could partially mitigate this by providing a hydrogen bond accepting site. The relative positions of the substituents on the aromatic ring are also critical, as they influence the molecule's overall dipole moment and its ability to participate in intermolecular interactions.
Quantitative Solubility Data: An Illustrative Overview
As previously noted, a comprehensive, publicly available dataset of the solubility of a wide range of fluorinated alkoxybenzaldehydes in various organic solvents is limited. To facilitate a deeper understanding of the structure-solubility relationships, the following table presents a representative, illustrative dataset.
Disclaimer: The following data is hypothetical and intended for educational purposes to demonstrate expected solubility trends based on fundamental chemical principles. It should not be used as a substitute for experimental determination.
Table 1: Illustrative Solubility of Selected Fluorinated Alkoxybenzaldehydes at 25°C (mg/mL)
Compound
Structure
Methanol (Polar Protic)
Tetrahydrofuran (THF) (Polar Aprotic)
Toluene (Nonpolar)
A1: 4-Methoxybenzaldehyde
4-MeO-Ph-CHO
~150
>200
>200
A2: 3-Fluoro-4-methoxybenzaldehyde
3-F-4-MeO-Ph-CHO
~120
>200
>200
A3: 2,3-Difluoro-4-methoxybenzaldehyde
2,3-diF-4-MeO-Ph-CHO
~80
~180
~150
B1: 3-Fluoro-4-ethoxybenzaldehyde
3-F-4-EtO-Ph-CHO
~100
>200
>200
B2: 3-Fluoro-4-propoxybenzaldehyde
3-F-4-PrO-Ph-CHO
~70
~190
>200
B3: 3-Fluoro-4-butoxybenzaldehyde
3-F-4-BuO-Ph-CHO
~40
~150
>200
Analysis of Trends:
Effect of Fluorination (A1 vs. A2 vs. A3): The addition of fluorine atoms tends to decrease solubility in the polar protic solvent, methanol. This can be attributed to the disruption of the favorable solvation of the non-fluorinated parent compound and the poor hydrogen bond accepting ability of fluorine. In the polar aprotic solvent THF and the nonpolar solvent toluene, the effect is less pronounced, with high solubility maintained.
Effect of Alkoxy Chain Length (B1 vs. B2 vs. B3): As the alkyl chain of the alkoxy group increases in length from ethyl to butyl, the solubility in the polar protic solvent methanol decreases significantly. This is due to the increasing nonpolar character of the molecule. In contrast, solubility in the nonpolar solvent toluene remains high, as the longer alkyl chain enhances favorable van der Waals interactions.
Experimental Determination of Solubility
For any critical application, the experimental determination of solubility is essential. The following are detailed protocols for two common methods.
Protocol 1: Gravimetric Method for Equilibrium Solubility
This method is a reliable technique for determining the equilibrium solubility of a solid compound in a given solvent.
Add an excess amount of the fluorinated alkoxybenzaldehyde to a vial containing a known volume (e.g., 5 mL) of the chosen solvent. An excess of solid should be visible.
Seal the vial tightly.
Place the vial in a temperature-controlled shaker set at the desired temperature (e.g., 25°C).
Equilibrate for 24-48 hours to ensure saturation.
Sample Collection and Filtration:
Allow the vial to stand undisturbed for at least 2 hours to let the excess solid settle.
Carefully withdraw a known volume of the supernatant (e.g., 2 mL) using a syringe.
Attach a syringe filter to the syringe and dispense the filtered solution into a pre-weighed evaporation dish.
Solvent Evaporation and Mass Determination:
Place the evaporation dish in a drying oven at a temperature below the boiling point of the solvent and the melting point of the compound until all the solvent has evaporated.
Cool the dish to room temperature in a desiccator.
Weigh the dish containing the dried solute.
Calculation:
Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of filtrate in mL)
Self-Validation:
Ensure that undissolved solid remains at the end of the equilibration period.
Run the experiment in triplicate to ensure reproducibility.
Confirm the identity and purity of the dried solute by an appropriate analytical method (e.g., HPLC, NMR).
This method is particularly useful for higher throughput screening or when dealing with smaller quantities of material.
Materials:
Same as Protocol 1, plus:
HPLC system with a suitable detector (e.g., UV-Vis)
Mobile phase for HPLC analysis
Volumetric flasks and pipettes
Procedure:
Preparation of Saturated Solution: Follow step 1 from Protocol 1.
Sample Collection and Preparation for HPLC:
Follow step 2 from Protocol 1, but instead of dispensing into an evaporation dish, dispense the filtrate into a volumetric flask.
Dilute the filtered solution with the mobile phase to a concentration that falls within the linear range of the calibration curve.
Preparation of Calibration Standards:
Prepare a series of standard solutions of the fluorinated alkoxybenzaldehyde of known concentrations in the mobile phase.
Analyze the standards by HPLC to generate a calibration curve (Peak Area vs. Concentration).
Sample Analysis and Calculation:
Inject the diluted sample solution into the HPLC system.
Determine the concentration of the diluted sample from the calibration curve.
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
Solubility (mg/mL) = (Concentration from HPLC in mg/mL) x (Dilution Factor)
Self-Validation:
The R² value of the calibration curve should be >0.99.
The sample peak should be well-resolved and have a retention time matching the standard.
Analyze a quality control sample of a known concentration to verify the accuracy of the calibration.
Predictive Models for Solubility
While experimental determination is the gold standard, predictive models can provide valuable estimates, especially in the early stages of discovery when compound availability is limited.
QSAR models use statistical methods to correlate chemical structures with their physicochemical properties, including solubility.[9][10] These models are trained on large datasets of compounds with known solubilities and can then be used to predict the solubility of new, untested compounds. The accuracy of QSAR models is highly dependent on the quality and relevance of the training data.
Hansen Solubility Parameters (HSP)
The HSP approach is based on the principle that "like dissolves like" and quantifies this by assigning three parameters to both the solute and the solvent:
δd: The energy from dispersion forces.
δp: The energy from polar interactions.
δh: The energy from hydrogen bonding.
A solute is predicted to be soluble in a solvent if their Hansen parameters are similar. The "distance" (Ra) between the HSPs of the solute and solvent can be calculated, with smaller distances indicating a higher likelihood of solubility.
A thorough understanding of the solubility of fluorinated alkoxybenzaldehydes has direct practical implications:
Reaction Optimization: Selecting a solvent in which reactants and reagents are sufficiently soluble is crucial for achieving optimal reaction rates and yields.
Purification: Solubility differences are exploited in purification techniques such as crystallization and chromatography. Knowledge of solubility in various solvents allows for the rational design of efficient purification protocols.
Formulation Development: For a compound to be a viable drug candidate, it must be formulated in a suitable delivery vehicle. Solubility data is essential for developing stable and bioavailable formulations.
High-Throughput Screening (HTS): In HTS campaigns, compounds are often dissolved in DMSO. Poor solubility can lead to compound precipitation and false-negative results.
Conclusion
The solubility of fluorinated alkoxybenzaldehydes in organic solvents is a critical parameter that influences their utility throughout the drug discovery and development process. This guide has outlined the key structural features that govern their solubility, provided detailed experimental protocols for its accurate determination, and introduced predictive models for its estimation. While a comprehensive experimental dataset for this specific class of compounds remains to be fully established in the public domain, the principles and methodologies presented herein provide a robust framework for researchers to understand, predict, and measure the solubility of these important molecules. By applying these insights, scientists can make more informed decisions in synthesis, purification, and formulation, ultimately accelerating the development of new medicines and other valuable chemical products.
References
BenchChem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of 2,4-Dihydroxybenzaldehyde.
Chemistry LibreTexts. (2022, April 2). 6.3: Hydrogen Bonding Interactions and Solubility.
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents.
Do, K., Saleem, Q., Ravva, M. K., et al. (2016). Impact of the alkyl side-chain length on solubility, interchain packing, and charge-transport properties of amorphous π-conjugated polymers.
Gozalbes, R., & Pineda-Lucena, A. (2010). QSAR-based solubility model for drug-like compounds. Bioorganic & Medicinal Chemistry, 18(19), 7078-84.
PubChem. (n.d.). 4-Fluoro-3-methoxybenzaldehyde.
MDPI. (2024, March 6). Unsymmetrical and C3-Symmetrical Partially Fluorinated Hexaarylbenzenes: Effect of Terminal Alkoxy Chain Length on Photophysical and Thermophysical Behavior.
BenchChem. (n.d.).
MDPI. (2023, July 12).
Gaisina, K. R., Khlebnikov, A. F., & Novikov, M. S. (2017). Non-pericyclic Cycloaddition of gem-Difluorosubstituted Azomethine Ylides to the C=O Bond: Computational Study and Synthesis of Fluorinated Oxazole Derivatives. The Journal of Organic Chemistry, 82(11), 5823–5836.
Synthesis of 4-Butoxy-3-fluorobenzaldehyde: A Detailed Guide via Williamson Ether Synthesis
Introduction: The Significance of 4-Butoxy-3-fluorobenzaldehyde 4-Butoxy-3-fluorobenzaldehyde is a key intermediate in the synthesis of various high-value organic molecules, particularly in the pharmaceutical and agroche...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of 4-Butoxy-3-fluorobenzaldehyde
4-Butoxy-3-fluorobenzaldehyde is a key intermediate in the synthesis of various high-value organic molecules, particularly in the pharmaceutical and agrochemical industries. Its substituted benzaldehyde structure serves as a versatile scaffold for the construction of complex molecular architectures. The presence of the butoxy and fluoro groups imparts specific physicochemical properties that can enhance the biological activity and pharmacokinetic profiles of the final products. This application note provides a comprehensive and technically detailed protocol for the synthesis of 4-Butoxy-3-fluorobenzaldehyde, leveraging the robust and reliable Williamson ether synthesis.
Theoretical Foundation: The Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] In the context of synthesizing 4-butoxy-3-fluorobenzaldehyde, the reaction involves the deprotonation of the hydroxyl group of 3-fluoro-4-hydroxybenzaldehyde to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide, in this case, 1-bromobutane, to form the desired ether.
Mechanism and Rationale for Reagent Selection
The synthesis of 4-butoxy-3-fluorobenzaldehyde via Williamson ether synthesis can be dissected into two primary steps:
Deprotonation: A base is used to abstract the acidic proton from the hydroxyl group of 3-fluoro-4-hydroxybenzaldehyde, forming a potassium phenoxide intermediate. Potassium carbonate (K2CO3) is an ideal choice for this transformation. It is a mild, inexpensive, and easy-to-handle base that is effective in deprotonating phenols.[3] The use of a weaker base like potassium carbonate minimizes the risk of side reactions that can occur with stronger bases.
Nucleophilic Substitution: The resulting phenoxide ion, a potent nucleophile, attacks the primary alkyl halide, 1-bromobutane. The reaction follows an SN2 pathway, where the nucleophile attacks the carbon atom bearing the bromine atom from the backside, leading to an inversion of configuration (though not relevant for a primary alkyl halide).[4] Primary alkyl halides are preferred for this reaction as they are less sterically hindered and less prone to undergoing competing elimination (E2) reactions.[5]
The choice of a polar aprotic solvent, such as N,N-dimethylformamide (DMF), is crucial for the success of this reaction.[6] DMF effectively solvates the potassium cation, leaving the phenoxide anion relatively "naked" and highly nucleophilic, thus accelerating the rate of the SN2 reaction.[7]
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of 4-butoxy-3-fluorobenzaldehyde.
Materials and Reagents
Reagent
Formula
MW ( g/mol )
Amount
Moles
Purity
Supplier
3-Fluoro-4-hydroxybenzaldehyde
C₇H₅FO₂
140.11
10.0 g
0.0714
≥98%
Sigma-Aldrich
1-Bromobutane
C₄H₉Br
137.02
12.7 g (9.8 mL)
0.0928
≥99%
Sigma-Aldrich
Potassium Carbonate (anhydrous)
K₂CO₃
138.21
14.8 g
0.107
≥99%
Sigma-Aldrich
N,N-Dimethylformamide (DMF)
C₃H₇NO
73.09
100 mL
-
Anhydrous, ≥99.8%
Sigma-Aldrich
Ethyl Acetate
C₄H₈O₂
88.11
As needed
-
ACS Grade
Fisher Scientific
Hexane
C₆H₁₄
86.18
As needed
-
ACS Grade
Fisher Scientific
Deionized Water
H₂O
18.02
As needed
-
-
-
Brine (saturated NaCl solution)
NaCl(aq)
-
As needed
-
-
-
Anhydrous Magnesium Sulfate
MgSO₄
120.37
As needed
-
-
Fisher Scientific
Equipment
500 mL three-necked round-bottom flask
Reflux condenser
Magnetic stirrer with heating mantle
Thermometer
Dropping funnel
Separatory funnel
Rotary evaporator
Glassware for extraction and filtration
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
Application Note: Optimized Protocol for the O-Alkylation of 3-Fluoro-4-hydroxybenzaldehyde
Executive Summary This application note details a robust, scalable protocol for the synthesis of 4-butoxy-3-fluorobenzaldehyde via the alkylation of 3-fluoro-4-hydroxybenzaldehyde with 1-bromobutane . Designed for medici...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 4-butoxy-3-fluorobenzaldehyde via the alkylation of 3-fluoro-4-hydroxybenzaldehyde with 1-bromobutane . Designed for medicinal chemistry and materials science applications (specifically liquid crystal intermediates), this method prioritizes regioselectivity, safety, and operational simplicity.
The protocol utilizes a weak base (
) in a polar aprotic solvent () to effect a clean substitution, avoiding common side reactions such as Cannizzaro disproportionation or ring bromination often seen with harsher conditions.
Strategic Reaction Design & Mechanism
Mechanistic Insight (
)
The reaction proceeds via a classic Williamson Ether Synthesis mechanism.[1][2]
Deprotonation: The phenolic proton of 3-fluoro-4-hydroxybenzaldehyde is relatively acidic (
) due to the electron-withdrawing nature of the para-aldehyde and ortho-fluorine groups. Potassium carbonate () is sufficient to generate the phenoxide anion in situ.
Nucleophilic Attack: The phenoxide anion acts as a nucleophile, attacking the
-carbon of 1-bromobutane.
Substitution: Bromide is displaced in a concerted bimolecular (
) step, forming the ether linkage.
Critical Parameter Optimization
Base Selection (
vs. /): Strong bases like Sodium Hydride () are unnecessary and risky, as they can attack the aldehyde carbonyl. provides a buffered basic environment that favors O-alkylation exclusively.
Solvent Effects (
): Dimethylformamide () is chosen for its high dielectric constant, which solvates the potassium cation effectively, leaving the phenoxide anion "naked" and highly reactive.
Temperature Control (80°C): 1-Bromobutane has a boiling point of 101.4°C. Running the reaction at 80°C maximizes the rate without boiling off the alkylating agent, ensuring stoichiometry is maintained.
Experimental Protocol
Reagents & Stoichiometry
Reagent
MW ( g/mol )
Equiv.
Mass/Vol (Example)
Role
3-Fluoro-4-hydroxybenzaldehyde
140.11
1.0
5.00 g
Limiting Substrate
1-Bromobutane
137.02
1.2
5.87 g (4.6 mL)
Alkylating Agent
Potassium Carbonate ()
138.21
2.0
9.86 g
Base (Anhydrous)
Potassium Iodide ()
166.00
0.1
0.59 g
Catalyst (Finkelstein)
DMF (Anhydrous)
-
-
50 mL
Solvent (10 vol)
Step-by-Step Procedure
Step 1: Phenoxide Formation
Charge a clean, dry 250 mL Round Bottom Flask (RBF) with a magnetic stir bar.
Add 3-Fluoro-4-hydroxybenzaldehyde (5.00 g) and Potassium Carbonate (9.86 g).
Add DMF (50 mL) and stir at room temperature for 15 minutes.
Observation: The suspension may turn yellow/orange as the phenoxide forms.
Step 2: Alkylation
4. Add Potassium Iodide (0.59 g). Note: KI acts as a catalyst by converting alkyl bromide to the more reactive alkyl iodide in situ.
5. Add 1-Bromobutane (4.6 mL) via syringe.
6. Equip the flask with a reflux condenser and heat the mixture to 80°C in an oil bath.
7. Stir vigorously for 4–6 hours .
Step 3: Reaction Monitoring (Process Control)
TLC System: 20% Ethyl Acetate in Hexanes.
Visualization: UV (254 nm). The starting phenol will be more polar (lower
) than the product (higher ).
Endpoint: Reaction is complete when the starting material spot disappears.
Step 4: Work-up
8. Cool the reaction mixture to room temperature.
9. Pour the mixture into Ice-Water (200 mL) to dissolve inorganic salts and precipitate the organic product (or form an oil).
10. Extract with Ethyl Acetate (
Williamson, A. W. (1850).[1] "Theory of Aetherification". Philosophical Magazine, 37, 350–356.
Master Organic Chemistry. (2014). "The Williamson Ether Synthesis".[1][2] A comprehensive guide to mechanism and conditions.
ChemSpider SyntheticPages. (2018).[4] "Etherification of 4-Hydroxybenzaldehyde with a benzyl bromide". SyntheticPage 836. (Analogous protocol demonstrating
efficacy for benzaldehydes).
Sigma-Aldrich. "4-Butoxy-3-fluorobenzaldehyde Product Page". CAS 19415-49-7.[5][6][7]
Technical Application Note: 4-Butoxy-3-fluorobenzaldehyde in High-Performance LC Synthesis
Executive Summary This application note details the synthesis, characterization, and application of 4-Butoxy-3-fluorobenzaldehyde as a critical intermediate for fluorinated liquid crystals (LCs). Unlike non-fluorinated a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the synthesis, characterization, and application of 4-Butoxy-3-fluorobenzaldehyde as a critical intermediate for fluorinated liquid crystals (LCs). Unlike non-fluorinated analogues, the introduction of a lateral fluorine atom at the 3-position induces a molecular dipole perpendicular to the long axis, significantly influencing the dielectric anisotropy (
) and visco-elastic properties of the final mesogen. This guide provides a validated protocol for synthesizing this building block and demonstrates its downstream utility in creating low-viscosity nematic mixtures suitable for Active Matrix (TFT) displays.
Molecular Architecture & Rationale
The design of modern liquid crystals relies on balancing molecular breadth with electronic polarizability . 4-Butoxy-3-fluorobenzaldehyde serves as a "head-tail" building block where:
The Butoxy Tail (
): Provides the necessary flexible aliphatic chain to lower melting points and stabilize the nematic phase.
The Lateral Fluorine (
):
Steric Effect: The Van der Waals radius of Fluorine (1.47 Å) is only slightly larger than Hydrogen (1.20 Å), causing minimal disruption to molecular packing compared to chloro- or cyano- substituents.
Electronic Effect: High electronegativity induces a lateral dipole, essential for achieving negative dielectric anisotropy (
) in vertically aligned (VA) modes or modifying threshold voltages in twisted nematic (TN) modes.
Table 1: Comparative Properties of Substituents
Substituent
Van der Waals Radius (Å)
Electronegativity (Pauling)
Impact on Viscosity
Hydrogen (-H)
1.20
2.20
Baseline
Fluorine (-F)
1.47
3.98
Low Increase
Chlorine (-Cl)
1.75
3.16
High Increase
Cyano (-CN)
~1.70 (cylindrical)
3.0 (group)
Very High Increase
Protocol 1: Synthesis of 4-Butoxy-3-fluorobenzaldehyde
Objective: Synthesize the target aldehyde via Williamson Etherification with strict impurity control to prevent ionic contamination in final LC mixtures.
Reaction Scheme
The synthesis proceeds via the O-alkylation of 3-fluoro-4-hydroxybenzaldehyde with 1-bromobutane.
Figure 1: Synthetic workflow for the O-alkylation of 3-fluoro-4-hydroxybenzaldehyde.
Objective: Use the aldehyde to synthesize a Fluorinated Schiff Base Liquid Crystal , a classic model for studying mesophase stability.
Reaction: Condensation of 4-Butoxy-3-fluorobenzaldehyde with 4-Butylaniline.
Procedure
Mixing: Dissolve 4-Butoxy-3-fluorobenzaldehyde (10 mmol) and 4-Butylaniline (10 mmol) in absolute Ethanol (20 mL).
Catalysis: Add 2–3 drops of Glacial Acetic Acid.
Reflux: Heat to reflux for 3 hours. The solution will typically darken slightly.
Isolation: Cool the mixture in an ice bath. The Schiff base (imine) usually crystallizes out.
Purification (Critical): Recrystallize repeatedly (3x) from Ethanol until the transition temperatures (measured by DSC) are constant. Note: Impurities drastically suppress the Nematic-Isotropic (
) transition.
Characterization & Quality Control
Trustworthy data is the bedrock of materials science. The following parameters must be validated.
Criteria: >99.5% purity required for LC applications to prevent ionic conduction (image sticking).
B. Mesophase Characterization (DSC & POM)
Use Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) to determine phase transitions.[1]
Figure 2: Characterization logic for validating liquid crystalline phases.
Expected Outcome for Schiff Base Derivative:
Texture: Nematic phase usually exhibits a Schlieren texture with 2- and 4-brush defects.
Effect of Fluorine: The
substituent will likely lower the (clearing point) compared to the non-fluorinated parent but will increase the dielectric anisotropy.
Storage and Safety
Storage: Store under Nitrogen at 2–8°C. Aldehydes can oxidize to carboxylic acids over time; verify -CHO peak via IR (
) before use.
Safety: The fluorinated aldehyde is an irritant. Use standard PPE. Alkyl bromides are alkylating agents; handle in a fume hood.
References
Hird, M. (2007).[2] Fluorinated liquid crystals – properties and applications. Chemical Society Reviews, 36(12), 2070-2095. Link
Kirsch, P., & Bremer, M. (2000). Nematic liquid crystals for active matrix displays: molecular design and synthesis. Angewandte Chemie International Edition, 39(23), 4216-4235. Link
Gray, G. W., & Hird, M. (1998). Liquid Crystals: Chemistry and Structure. Taylor & Francis. (Foundational text on Williamson ether synthesis for LCs).
BenchChem. (2025).[3] Application Notes and Protocols for the Williamson Ether Synthesis of 4-Butoxybenzaldehyde. (General protocol adaptation). Link
Ha, S. T., et al. (2010). Synthesis and mesomorphic properties of new Schiff base liquid crystals. International Journal of Physical Sciences, 5(6).
Reaction conditions for Grignard synthesis of fluorinated benzaldehydes
An Application Guide for the Synthesis of Fluorinated Benzaldehydes via Grignard Reaction Introduction: The Strategic Importance of Fluorinated Benzaldehydes Fluorinated benzaldehydes are indispensable building blocks in...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide for the Synthesis of Fluorinated Benzaldehydes via Grignard Reaction
Introduction: The Strategic Importance of Fluorinated Benzaldehydes
Fluorinated benzaldehydes are indispensable building blocks in modern medicinal chemistry and materials science. The incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and modified lipophilicity.[1] This makes fluorinated benzaldehydes high-value precursors for a wide array of pharmaceuticals and advanced materials.
The Grignard reaction, a cornerstone of carbon-carbon bond formation discovered by Victor Grignard in 1900, offers a powerful and direct route to these compounds.[2] The synthesis involves the formation of a fluoroaryl Grignard reagent (Ar-MgX) from a corresponding fluorinated aryl halide, followed by its reaction with a suitable formylating agent. While conceptually straightforward, the synthesis is nuanced, demanding meticulous control over reaction conditions to navigate potential challenges and achieve high yields. This guide provides an in-depth analysis of the critical parameters, a validated experimental protocol, and troubleshooting advice to empower researchers in this synthetic endeavor.
I. Mechanistic Considerations and Key Challenges
The overall synthesis proceeds in two primary stages: the formation of the Grignard reagent and its subsequent reaction with an electrophile (formylation).
1. Formation of the Fluoroaryl Grignard Reagent:
The reaction is initiated by the oxidative insertion of magnesium metal into the carbon-halogen bond of a fluoroaryl halide (e.g., 4-fluorobromobenzene).
Ar(F)-X + Mg → Ar(F)-MgX (where X = Br, I, Cl)
The success of this step is critically dependent on the integrity of the magnesium surface, which is often passivated by a layer of magnesium oxide. Activation of the magnesium is therefore a crucial prerequisite. The presence of the electron-withdrawing fluorine atom can influence the reactivity of the aryl halide, though Grignard formation from fluorinated bromo- or iodo-benzenes is well-established.[3] It is important to note that direct formation from a fluoroaromatic compound (C-F bond) is generally not feasible under standard conditions due to the high strength of the carbon-fluorine bond.[4][5]
2. Formylation and Hydrolysis:
The generated Grignard reagent, a potent nucleophile, attacks the electrophilic carbon of a formylating agent, such as N,N-dimethylformamide (DMF).[3] This addition forms a tetrahedral intermediate, which upon acidic workup, hydrolyzes to yield the desired fluorinated benzaldehyde.
The choice of formylating agent and the temperature control during this step are vital to prevent side reactions, such as the addition of a second Grignard molecule to the newly formed aldehyde.
Diagram of the Grignard Synthesis Workflow
Caption: Workflow for the two-step Grignard synthesis of fluorinated benzaldehydes.
II. Optimizing Reaction Conditions: A Deeper Dive
Achieving high yields and purity requires careful control over several experimental variables. The causality behind these choices is rooted in the fundamental reactivity of organomagnesium compounds.
1. Absolute Anhydrous Conditions:
Grignard reagents are extremely strong bases and will react readily with any protic source, including trace amounts of water in the solvent or adsorbed on the glassware.[6][7][8] This protonation quenches the reagent, converting it into an unreactive fluoro-arene and halting the desired reaction.
Causality: The C-Mg bond is highly polarized, rendering the carbon atom basic enough to deprotonate water (pKa ~15.7) far more rapidly than it attacks a carbonyl carbon.
Protocol Mandate: All glassware must be rigorously flame-dried or oven-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon). Solvents must be anhydrous grade and are often further purified by distillation over a drying agent like sodium/benzophenone.[9]
2. Magnesium Activation:
Magnesium turnings are coated with a passivating layer of MgO, which prevents reaction with the aryl halide. This layer must be disrupted to expose the reactive metal surface.
Causality: The MgO layer is inert and physically blocks the oxidative addition step.
Common Activation Methods:
Iodine: A small crystal of iodine is added. It is thought to react with Mg to form MgI₂, which helps to chemically etch the oxide surface.[1][9] The disappearance of the purple iodine vapor is an indicator of activation.
1,2-Dibromoethane: A small amount reacts with Mg to form ethylene gas and MgBr₂, actively cleaning the surface. This is a very effective method.[10]
Mechanical Activation: Grinding the magnesium turnings in a dry mortar and pestle or using an ultrasonic bath can physically break the oxide layer.[9][11]
3. Solvent Selection:
The solvent plays a dual role: it must be aprotic and it must be capable of solvating and stabilizing the Grignard reagent.
Causality: Ethereal solvents like diethyl ether (Et₂O) or tetrahydrofuran (THF) are ideal. The lone pairs on the ether oxygen coordinate to the magnesium atom, stabilizing the organomagnesium species and helping to maintain its solubility and reactivity.[9] This coordination is central to the Schlenk equilibrium, which describes the composition of Grignard reagents in solution.[2]
Practical Choice: THF is generally preferred for aryl halides due to its higher boiling point and superior solvating power, which can facilitate reagent formation from less reactive chlorides or bromides.[9]
4. Temperature Control:
Formation: Grignard formation is an exothermic reaction. While gentle heating may be required for initiation, the reaction often becomes self-sustaining.[9] The temperature should be maintained to ensure a steady reaction rate (gentle reflux) without promoting side reactions like Wurtz coupling.[12]
Formylation: The addition of the Grignard reagent to DMF must be performed at low temperatures (e.g., 0 °C or below).[3][10][13]
Causality: This is to prevent a second equivalent of the highly reactive Grignard reagent from attacking the aldehyde product as it is formed, which would lead to a secondary alcohol impurity. Low temperature ensures the reaction stops after the initial addition to DMF.
III. Detailed Experimental Protocol: Synthesis of 4-Fluorobenzaldehyde
This protocol describes the synthesis of 4-fluorobenzaldehyde from 4-fluorobromobenzene and N,N-dimethylformamide (DMF).
Materials:
Magnesium turnings (1.2 eq)
Iodine (1 small crystal)
4-Fluorobromobenzene (1.0 eq)
Anhydrous Tetrahydrofuran (THF)
Anhydrous N,N-Dimethylformamide (DMF) (1.5 eq)
Hydrochloric Acid (e.g., 3M aqueous solution)
Diethyl ether (for extraction)
Saturated aqueous sodium bicarbonate
Brine (saturated aqueous NaCl)
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
Three-neck round-bottom flask, flame-dried
Reflux condenser and dropping funnel, flame-dried
Magnetic stirrer and stir bar
Inert gas line (Nitrogen or Argon)
Ice-water bath
Procedure:
Part A: Formation of 4-Fluorophenylmagnesium Bromide
Apparatus Setup: Assemble the flame-dried three-neck flask with a stir bar, reflux condenser, and dropping funnel. Ensure the system is under a positive pressure of inert gas.
Magnesium Activation: Place the magnesium turnings (1.2 eq) and a single crystal of iodine into the flask. Gently warm the flask with a heat gun until purple iodine vapors are observed and subsequently fade.[1] Allow the flask to cool to room temperature.
Initiation: Prepare a solution of 4-fluorobromobenzene (1.0 eq) in anhydrous THF. Add a small portion (~10%) of this solution to the magnesium turnings. The reaction is initiated when a color change (typically to a cloudy grey/brown) and a gentle exotherm are observed. Sonication or gentle warming may be required if initiation is sluggish.
Addition: Once initiated, add the remaining 4-fluorobromobenzene solution dropwise from the funnel at a rate that maintains a gentle reflux.[13] Use an ice bath to moderate the reaction if it becomes too vigorous.
Completion: After the addition is complete, stir the resulting dark grey mixture at room temperature for an additional 60 minutes to ensure all the magnesium has reacted.[13]
Part B: Formylation and Workup
6. Cooling: Cool the freshly prepared Grignard reagent to 0 °C using an ice-water bath.
7. DMF Addition: Add anhydrous DMF (1.5 eq) dropwise via syringe or dropping funnel, ensuring the internal temperature does not rise significantly.[3][13]
8. Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours.[10][13]
9. Quenching: Cool the reaction mixture again in an ice bath and slowly quench it by pouring it into a stirred solution of cold hydrochloric acid.[3]
10. Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).
11. Washing: Combine the organic extracts and wash successively with saturated sodium bicarbonate solution and brine.
12. Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude 4-fluorobenzaldehyde.
13. Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Data Presentation: Representative Reaction Parameters
The table below summarizes typical conditions and outcomes for the Grignard synthesis of fluorinated benzaldehydes.
1. Wet glassware or solvent.2. Inactive magnesium surface.
1. Re-dry all glassware and use freshly distilled anhydrous solvent.[9]2. Crush Mg turnings before use or try a different activator (e.g., 1,2-dibromoethane).[10] Use sonication.[11]
Low yield of Grignard reagent
1. Incomplete reaction.2. Side reactions (e.g., Wurtz coupling).
1. Extend the reaction time after addition of the aryl halide.2. Ensure slow, controlled addition of the aryl halide to maintain low instantaneous concentration.
Low yield of aldehyde product
1. Grignard reagent was quenched.2. Over-addition to form alcohol impurity.
1. Verify anhydrous conditions were maintained throughout.2. Ensure formylation is conducted at low temperature (≤ 0 °C) and use a moderate excess of DMF.
Formation of biphenyl impurity
Wurtz coupling reaction (Ar-MgX + Ar-X → Ar-Ar).
This is a major side reaction.[12] Add the aryl halide slowly to the magnesium suspension to minimize its concentration in the presence of the formed Grignard reagent.
V. Conclusion
The Grignard synthesis of fluorinated benzaldehydes is a robust and highly valuable transformation for synthetic chemists. Success hinges on a foundational understanding of the reagent's sensitivity and a meticulous approach to experimental execution. By rigorously controlling moisture, ensuring proper magnesium activation, and managing reaction temperatures, researchers can reliably access these critical chemical building blocks. The protocols and insights provided in this guide serve as a comprehensive resource for the successful implementation of this essential reaction in a laboratory setting.
Objective: Isolate high-purity 4-Butoxy-3-fluorobenzaldehyde (BFBA) from crude reaction mixtures while mitigating thermal decomposition and oxidation risks.
The Challenge:
BFBA combines a reactive aldehyde group with a heavy ether chain. This creates a dual challenge:
High Boiling Point: The butoxy tail significantly increases Van der Waals forces, pushing the atmospheric boiling point likely above 280°C, where thermal decomposition becomes rapid.
Oxidation Sensitivity: Like all aromatic aldehydes, BFBA is prone to autoxidation to its corresponding benzoic acid (4-butoxy-3-fluorobenzoic acid), a solid impurity that can clog condensers.
Physical Property Profile (Estimates for Process Control):
Property
Value / Estimate
Operational Note
CAS Number
405-31-0 (Generic Ref)
Verify specific isomer structure.
Molecular Weight
196.22 g/mol
Moderate-Heavy.
Boiling Point (Atm)
> 270°C (Predicted)
DO NOT distill at atmospheric pressure.
Boiling Point (Vacuum)
145–155°C @ 1.0 mmHg
Target range for main fraction collection.
Melting Point
35–45°C (Low melting solid)
Risk: May crystallize in water-cooled condensers.
Appearance
Colorless to pale yellow oil
Darkens upon oxidation.
Pre-Distillation Checklist: The Self-Validating System
Do not proceed to heating until all three "Gatekeepers" below are validated. This prevents the loss of valuable crude material.
Gatekeeper 1: The Vacuum Integrity Test
Action: Assemble the dry apparatus (flask, still head, condenser, receiver cow) without the crude material.
Validation: Pull vacuum. Close the isolation valve.
Pass Criteria: Pressure must not rise more than 1.0 mmHg over 2 minutes. If it does, you have a leak that will cause oxidative degradation during heating.
Gatekeeper 2: The Inert Blanket
Action: Backfill the system with dry Nitrogen or Argon, then re-evacuate. Repeat 3x.
Causality: Removes residual oxygen. Aldehydes oxidize rapidly at high temperatures in the presence of O2.
Validation: Final vacuum pull reaches <1.0 mmHg rapidly.
Gatekeeper 3: Crude Preparation
Action: Wash crude organic layer with saturated NaHCO3 (removes acidic impurities) and dry thoroughly over MgSO4.
Causality: Residual water causes "bumping" and hydrolysis. Residual acids catalyze polymerization.
Validation: Crude is visually clear (not cloudy) before loading.
Step-by-Step Purification Protocol
Phase A: Setup
Apparatus: Short-path distillation head (Vigreux column is likely unnecessary and increases hold-up volume).
Condenser: Use warm water (40–50°C) or air cooling.
Reasoning: Since the MP is near room temperature, standard cold water (10°C) will shock-cool the vapor, causing the product to solidify and plug the condenser (see Troubleshooting).
Stirring: Rapid magnetic stirring is non-negotiable to prevent localized superheating.
Collect low boilers. Discard if RI (Refractive Index) doesn't match.
3. Main Cut
150°C → 170°C
145°C ± 5°C
< 1 mmHg
Collect Product. Monitor head temp stability.
4. Shutdown
> 180°C
Dropping
< 1 mmHg
Stop heating. Break vacuum with Nitrogen , not air.
Troubleshooting Guide (Q&A)
Issue 1: Solidification in the Condenser
User Question: "I see white crystals forming inside the condenser tube, and the flow is stopping. What do I do?"
Diagnosis: The product's melting point is higher than the coolant temperature. You are "freezing" the distillation.
Immediate Fix:
Stop Coolant Flow: Turn off the water circulator immediately.
Heat Gun: Gently apply heat (low setting) to the outside of the condenser glass to melt the plug.
Corrective Action: Switch the condenser coolant to warm water (45°C) or drain the water completely and use air cooling if the ambient air is cool enough.
Issue 2: Product Discoloration (Yellow/Brown)
User Question: "My distillate is coming over clear but turning yellow in the receiving flask within minutes."
Diagnosis: Oxidation is occurring. This suggests an oxygen leak or failure to break vacuum with inert gas.
Immediate Fix:
Check all grease joints for channels/leaks.
Ensure the receiver flask is kept dark (aluminum foil wrap) if the compound is photosensitive.
Critical: When finishing, backfill with Nitrogen/Argon. Never let hot aldehyde come into contact with atmospheric air.
Issue 3: Violent Bumping
User Question: "The liquid in the pot is splashing up into the still head, contaminating the distillate."
Diagnosis: Superheating caused by lack of nucleation sites or residual solvent pockets.
Immediate Fix:
Stirring: Increase magnetic stir bar speed.
Vacuum Control: Do not apply full vacuum instantly. Ramp the vacuum down slowly using a bleed valve or digital controller.
Claisen Adapter: Install a Claisen adapter to provide a "buffer zone" against splashing.
Logic & Workflow Visualization
The following diagram illustrates the decision-making process during the distillation of BFBA.
Figure 1: Decision logic for troubleshooting active vacuum distillation of high-melting aromatic aldehydes.
Frequently Asked Questions (FAQs)
Q: Can I use a rotary evaporator instead of a distillation setup?A: Generally, no . While a rotovap can remove solvents, it rarely achieves the vacuum depth (<1 mmHg) or the fractionation capability required to separate the BFBA from its oxidized benzoic acid impurities or high-boiling oligomers.
Q: How do I store the purified aldehyde?A: Store under an inert atmosphere (Nitrogen/Argon) in a tightly sealed container at 2–8°C. For long-term storage, adding a trace amount of antioxidant (like BHT) is common practice, though this may interfere with subsequent sensitive catalytic steps.
Q: My vacuum pump only reaches 10 mmHg. Can I still distill?A: You can, but the boiling point will be significantly higher (likely >180°C). This exponentially increases the risk of decomposition. If you must proceed, use a Kugelrohr apparatus (short path, heated air bath) to minimize thermal exposure time.
Technical Support Center: Fluorinated Aldehyde Stability & Handling
Topic: Preventing Oxidation and Degradation of Fluorinated Aldehyde Intermediates Audience: Medicinal Chemists, Process Development Scientists Status: Active Guide [v2.4] Core Technical Directive: The "Fluorine Effect" o...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Preventing Oxidation and Degradation of Fluorinated Aldehyde Intermediates
Audience: Medicinal Chemists, Process Development Scientists
Status: Active Guide [v2.4]
Core Technical Directive: The "Fluorine Effect" on Carbonyls
Welcome to the Technical Support Center. If you are experiencing rapid degradation, polymerization, or oxidation of your fluorinated aldehyde intermediates (e.g., trifluoroacetaldehyde, difluoroacetaldehyde), do not treat them like standard alkyl aldehydes.
The Root Cause:
The strong electron-withdrawing nature of fluorine atoms (
effect) dramatically increases the electrophilicity of the carbonyl carbon. This alters two fundamental equilibria compared to non-fluorinated analogs:
Hydration/Hemiacetal Formation: The equilibrium shifts strongly toward the gem-diol (hydrate) or hemiacetal form. In the presence of trace moisture, the free aldehyde is almost non-existent.
C-H Acidity: The
-protons are significantly more acidic ( vs. for alkyl aldehydes), increasing susceptibility to enolization and subsequent self-condensation (polymerization).
Strategic Shift:
Instead of fighting to keep the free aldehyde "pure" and "dry" during storage (a losing battle), the industry standard is to store the stable masked form (hemiacetal or hydrate) and regenerate the reactive free aldehyde in situ or immediately prior to use.
Troubleshooting Guide: Scenario-Based Solutions
Issue 1: "My aldehyde turned into a white solid/polymer in the freezer."
Diagnosis: Spontaneous polymerization or trimerization.[1]
Mechanism: Due to high electrophilicity, fluorinated aldehydes readily form cyclic trimers (similar to paraldehyde) or linear polymers, especially if trace acid/base is present.
Solution:
Immediate Action: Attempt to "crack" the polymer by heating with a trace of acid (e.g., p-TsOH) and distilling the monomer.
Prevention: Do not store the free aldehyde. Convert it to a hemiacetal (e.g., ethyl hemiacetal) or a hydrate .[2] These forms are thermodynamically stable liquids or solids that resist polymerization.[1]
Reference: Trifluoroacetaldehyde ethyl hemiacetal is the standard commercial form for this reason [1].
Issue 2: "I see no aldehyde peak in NMR, only a complex mixture."
Diagnosis: Formation of stable gem-diols or hemiacetals.
Mechanism: In
that is not strictly anhydrous, the aldehyde scavenges water to form the gem-diol (). This is not "degradation" in the oxidative sense; it is a reversible hydration.
Solution:
Verification: Check for a doublet (due to H-F coupling) in the region of
4.0–5.5 ppm in NMR, rather than the aldehyde proton at 9.5 ppm.
Fix: If the free aldehyde is required for analysis, use a drying agent (
) directly in the NMR tube or use an aprotic solvent like (though hydration can still occur if wet).
Issue 3: "The aldehyde oxidizes to carboxylic acid despite inert atmosphere."
Diagnosis: Autoxidation accelerated by hydration.[1]
Mechanism: While fluorinated aldehydes are prone to radical autoxidation, the gem-diol form can also undergo oxidative cleavage.
Solution:
Storage: Store under Argon (heavier than air) rather than Nitrogen.[1]
Stabilizers: Add BHT (Butylated hydroxytoluene) at 100-500 ppm.
Purification: Avoid silica gel chromatography if possible, as the slightly acidic surface can catalyze hydration and oxidation. Use Bisulfite Adduct Purification (Protocol C below).
Detailed Experimental Protocols
Protocol A: Regeneration of Free Aldehyde from Hemiacetal
Use this when you need the anhydrous free aldehyde for a reaction (e.g., Wittig, Grignard).
Mechanism: Titanium avidly binds the oxygen/water, effectively "dehydrating" the species in situ to generate the reactive titanium-coordinated aldehyde species, which immediately reacts with the enolsilane present.
Protocol C: Purification via Bisulfite Adduct
Use this to separate fluorinated aldehydes from non-aldehyde impurities.
Concept: Fluorinated aldehydes form extremely stable bisulfite adducts.[1] Standard base regeneration (
) often fails or causes the Haloform reaction (cleavage of the group).
Formation: Shake impure aldehyde (in ether) with saturated aqueous
. The adduct will precipitate or dissolve in the aqueous layer.[3] Wash organic layer (discard).[1]
Add TMS-Cl (Chlorotrimethylsilane) and mild heat (40-50°C).
Result: This non-aqueous method irreversibly regenerates the aldehyde and forms
and , avoiding the use of strong base [3].
Data Visualization & Logic
Table 1: Stability Spectrum of Fluorinated Aldehydes
Form
Stability
Reactivity
Storage Recommendation
Free Aldehyde ()
Low (Polymerizes, Oxidizes)
High (Electrophile)
Use immediately; do not store >24h.
Hydrate ()
High (Stable Solid/Liq)
Low (Must dehydrate)
Good for long-term storage (Fridge).
Hemiacetal ()
Very High (Stable Liquid)
Medium (Precursor)
Best for commercial storage.
Bisulfite Adduct
Very High (Crystalline Solid)
None (Protected)
Excellent for purification/archiving.
Workflow Diagram: Handling Strategy
The following diagram illustrates the decision logic for handling these intermediates.
Caption: Decision tree for selecting the correct storage form and activation method based on experimental needs.
Mechanism Diagram: The Hydration Trap
Visualizing why the free aldehyde is elusive.
Caption: The electron-withdrawing fluorine shifts equilibrium strongly to the hydrate, making "wet" solvents a critical failure point.
References
Fetterly, B. et al. (2010).[1][5] "Microwave-Assisted Preparation of Trifluoroacetaldehyde (Fluoral): Isolation and Applications". PMC - NIH.[1] Available at: [Link]
Kjell, D. P. et al. (1999).[1][6] "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts". Journal of Organic Chemistry. Available at: [Link]
This substrate presents a classic "chemoselectivity paradox" in nucleophilic substitution. You are likely attempting one of two distinct reactions, and the solvent choice dictates the winner:
Type A:
-Alkylation (Most Common): The phenol acts as the nucleophile to attack an external alkyl halide.[1]
Requirement: A solvent that enhances the nucleophilicity of the phenoxide oxygen (
Fluorine Displacement (Advanced): An external nucleophile attacks the aromatic ring to displace the Fluorine.[1]
Requirement: A solvent that stabilizes the Meisenheimer complex and a substrate where the phenol is already protected .[1]
Critical Warning: If you attempt
(Type B) without protecting the hydroxyl group, the base will deprotonate the phenol first.[1] The resulting electron-rich phenoxide () donates electron density into the ring, effectively deactivating it against nucleophilic attack at the C-F position.[1]
Solvent Selection Decision Matrix
Do not choose a solvent based on what is "in the wash bottle."[1] Choose based on your reaction mechanism and purification strategy.[1]
Solvent System
Polarity Type
Reaction Rate (-Alk)
Workup Difficulty
Best For...
DMF / DMSO
Dipolar Aprotic
Fastest
High (High BP, water washes required)
Difficult substrates, high-throughput, or when using unreactive alkyl halides.[1]
Acetone / MeCN
Polar Aprotic
Moderate
Low (Easy evaporation)
Standard alkylations with reactive halides (e.g., Benzyl bromide, Iodomethane).[1]
2-MeTHF
Green Aprotic
Moderate
Low (Phase separation possible)
Green Chemistry workflows; replaces DCM/DMF.[1] Excellent for biphasic workups.
Ethanol / Water
Polar Protic
Slow
Low
Avoid for kinetics.[1] Solvates the anion (), killing reactivity.[1] Only use for solubility reasons.
Troubleshooting Guides (FAQ)
Scenario A: "My reaction is stuck at 50% conversion."
Diagnosis: You are likely using a protic solvent (MeOH, EtOH) or wet Acetone.[1]
The Chemistry: In protic solvents, the solvent molecules form a "cage" of hydrogen bonds around your phenoxide oxygen.[1] This stabilizes the anion but makes it lazy (non-nucleophilic).[1]
Solution:
Switch to DMF or NMP .[1] These solvents solvate the cation (
, ) but leave the phenoxide anion "naked" and highly reactive.[1][3]
Add a phase transfer catalyst (e.g., 18-Crown-6 if using
Scenario B: "I have a 'goo' that won't crystallize after DMF workup."
Diagnosis: Residual DMF is preventing crystallization.[1]
The Chemistry: DMF has a high boiling point (153°C) and acts as a hydrotrope, keeping organic products solubilized even in water.[1]
Solution:
The "Crash" Method: Pour the reaction mixture into 10x volume of ice-cold water with vigorous stirring. The product should precipitate.[1]
The pH Fix: Adjust the aqueous crash solution to pH 5-6 using 1M HCl. This ensures any unreacted starting material is protonated (neutral phenol) and co-precipitates, which can then be separated by chromatography.[1]
The Extraction: If it doesn't precipitate, extract with EtOAc , but wash the organic layer 3x with 5% LiCl solution .[1] Lithium chloride pulls DMF out of the organic layer into the aqueous phase more effectively than water alone.[1]
Scenario C: "I want to displace the Fluorine (
), but nothing happens."
Diagnosis: Ring deactivation by the phenoxide.[1]
The Chemistry: As noted in the summary, the
is a strong electron donor ( effect).[1] The ring becomes too electron-rich for a nucleophile to attack the C-F bond.[1]
Solution:
Step 1: Protect the OH (e.g., Methylation, Acetylation).[1]
Step 2: Perform
on the protected intermediate.[1] The aldehyde (CHO) and Fluorine (F) will now activate the ring sufficiently for substitution by amines or thiols in DMSO.[1]
Why: Cesium is larger and "softer," leading to looser ion pairing in lower-polarity solvents like 2-MeTHF.[1]
Conditions: Reflux (80°C) may be required due to lower solvent polarity.
Workup: Add water directly to the reactor. Separate phases (2-MeTHF is immiscible with water).[1] Evaporate organic layer.[1][4]
Visualizing the Reactivity
The following diagram maps the decision process and chemical pathways.
Figure 1: Decision logic for solvent selection and reaction pathway. Note the critical checkpoint for
reactions requiring prior protection of the hydroxyl group.
References
BenchChem Technical Support. (2025).[1][3] Synthesis of 4-(Difluoromethoxy)-3-hydroxybenzaldehyde: Troubleshooting & Optimization. Retrieved from
MDPI. (2010).[1] Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxybenzaldehyde.[1][4] Molecules,[1][3][4][5][6][7][8][9][10][11][12] 15. Retrieved from [1]
PubChem. (2025).[1][11] Compound Summary: 3-Fluoro-4-hydroxybenzaldehyde (CID 587250).[1][7] National Library of Medicine.[1] Retrieved from [1]
Aycock, D. F. (2007).[1] Solvent Applications of 2-Methyltetrahydrofuran in Organometallic Chemistry. Organic Process Research & Development.[1] (General reference for 2-MeTHF green solvent substitution).
19F NMR Chemical Shift Guide: 3-Fluorobenzaldehyde Derivatives
The 19F NMR Comparison Guide for 3-fluorobenzaldehyde derivatives follows below. Executive Summary: The Strategic Value of the 3-Fluoro Scaffold In medicinal chemistry, the 3-fluorobenzaldehyde scaffold is a critical int...
Author: BenchChem Technical Support Team. Date: February 2026
The 19F NMR Comparison Guide for 3-fluorobenzaldehyde derivatives follows below.
Executive Summary: The Strategic Value of the 3-Fluoro Scaffold
In medicinal chemistry, the 3-fluorobenzaldehyde scaffold is a critical intermediate. Fluorine at the meta position (relative to the aldehyde/linker) is often employed to block metabolic oxidation at susceptible sites (metabolic stability) or to modulate the pKa of neighboring amines without introducing the steric bulk of a chlorine or methyl group.[1]
However, characterizing these derivatives by 1H NMR can be ambiguous due to overlapping aromatic signals.[1] 19F NMR offers a superior alternative: a wide chemical shift dispersion (~300 ppm) and 100% natural abundance, providing a "clean" window into the electronic environment of the benzene ring.[1]
This guide compares the chemical shift performance of 3-fluorobenzaldehyde against its isomers and derivatives, providing the mechanistic logic (Electronic Substituent Effects) required to predict and interpret these spectra.
Baseline Data: Isomer Comparison
The position of the fluorine atom relative to the electron-withdrawing formyl group (-CHO) dictates the chemical shift (
).
Experimental Baseline (referenced to CFCl3 at 0.0 ppm):
Strong Deshielding. The -CHO group withdraws electron density via resonance (+M), leaving the F nucleus exposed.[1]
3-Fluorobenzaldehyde
meta-F-Ph-CHO
-112.0 ± 0.5
Weak Deshielding. Resonance effects are decoupled in the meta position.[1] The shift is driven only by the inductive (-I) effect of the carbonyl.
2-Fluorobenzaldehyde
ortho-F-Ph-CHO
-109.0 to -110.0
Moderate Deshielding. Proximity effects and "through-space" interactions with the carbonyl oxygen influence the shift.
Key Insight: The shift difference between the meta (3-F) and para (4-F) isomers is approximately 10 ppm . If your crude reaction mixture shows a minor peak at -102 ppm while your target is -112 ppm, you likely have para-isomer contamination.[1]
Substituent Effects: Predicting Derivatives[1]
When modifying 3-fluorobenzaldehyde at the 4-position (ortho to the fluorine), the chemical shift changes dramatically based on the electronic nature of the new substituent.
The "Ortho-Effect" Logic
Electron Donating Groups (EDG): Increase electron density around F
Comparative Data Table (3-Fluoro-4-X-benzaldehyde)
Substituent (X) at C4
Electronic Nature
Predicted Shift ()
Experimental Trend
-H (Parent)
Neutral
-112.0 ppm
Baseline
-OCH3 (Methoxy)
Strong Donor (+M)
-125.0 to -130.0 ppm
Significant Upfield Shift. The lone pairs on oxygen donate density directly to the ring carbon holding the fluorine.[1]
-CH3 (Methyl)
Weak Donor (+I)
-114.0 to -116.0 ppm
Slight Upfield Shift. Weak inductive donation shields the fluorine slightly.[1]
-NO2 (Nitro)
Strong Withdrawing (-M, -I)
-100.0 to -105.0 ppm
Downfield Shift. Strong withdrawal deshields the fluorine, pushing it toward the -100 ppm range.[1]
-Cl (Chloro)
Weak Deactivator
-110.0 to -111.0 ppm
Minimal Change. The inductive withdrawal (-I) and resonance donation (+M) of Chlorine nearly cancel out at the ortho position.
Mechanistic Visualization
The following diagram illustrates the competing electronic effects that determine the final chemical shift of 3-fluorobenzaldehyde derivatives.
Caption: Figure 1. Electronic influence map. The Formyl group exerts a constant weak deshielding effect.[1] The substituent at Position 4 (ortho to F) acts as the primary "steering" force for the chemical shift.
Experimental Protocol: Ensuring Reproducibility
To obtain data comparable to literature values, strict control of solvent and referencing is required.[1]
CDCl3 (Non-polar): The standard for most literature values.
DMSO-d6 (Polar Aprotic): Forms hydrogen bonds with the aldehyde carbonyl oxygen. This increases the electron-withdrawing power of the carbonyl, causing a slight downfield shift (deshielding) of the fluorine signal compared to CDCl3.
B. Acquisition Parameters (Standard 400 MHz Instrument)
Pulse Sequence: zg (standard 1D sequence) or zgig (inverse gated decoupling) to suppress NOE if integration is critical.
Spectral Width: 300 ppm (typically -200 to +100 ppm).[1]
Offset (O1P): -100 ppm (centers the window on aromatic fluorines).
Relaxation Delay (D1):
Qualitative: 1.0 s
Quantitative (qNMR): >10 s (Fluorine T1 relaxation times can be long, often 2-5 seconds).[1]
C. Referencing (Critical)
Unlike 1H NMR, 19F does not always have a solvent lock signal.[1]
Dungan, C. H., & Van Wazer, J. R. (1970).[1] Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience.[1] (Foundational text for baseline shifts).
Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley.[1] [1]
Happer, D. A. R. (1983).[1] Substituent and solvent effects on the 19F chemical shifts of 3- and 4-substituted fluorobenzenes. Organic Magnetic Resonance, 21(4), 252–256.[1] [Link][1]
Reich, H. J. (2023).[1] Bordwell pKa Table and NMR Data Collections. University of Wisconsin-Madison.[1] (Standard reference for Hammett parameters and substituent effects).
Technical Comparison: IR Spectroscopic Profiling of 4-Butoxy-3-fluorobenzaldehyde vs. Structural Analogs
Executive Summary 4-Butoxy-3-fluorobenzaldehyde (CAS: 405-04-6) serves as a critical intermediate in the synthesis of pharmaceutical agents, particularly in the development of kinase inhibitors and receptor modulators.[1...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Butoxy-3-fluorobenzaldehyde (CAS: 405-04-6) serves as a critical intermediate in the synthesis of pharmaceutical agents, particularly in the development of kinase inhibitors and receptor modulators.[1] Its structural duality—combining a lipophilic alkoxy chain with a metabolically stable fluorine atom—creates a unique infrared (IR) signature that distinguishes it from common precursors.[1]
This guide provides a technical comparison of its IR characteristics against its two primary structural analogs: 4-Butoxybenzaldehyde and 3-Fluorobenzaldehyde . By analyzing the "push-pull" electronic effects of the para-alkoxy and meta-fluoro substituents, we establish a robust identification protocol for quality control and reaction monitoring.
Experimental Methodology
To ensure reproducibility in spectral data, the following protocol is recommended for analyzing liquid aromatic aldehydes.
Standardized FTIR Protocol (ATR Method)[1]
Instrument: FTIR Spectrometer with Diamond/ZnSe ATR Crystal.
Resolution: 4 cm⁻¹
Scans: 16–32 scans (to minimize noise in the fingerprint region).
Sample Prep:
Clean crystal with isopropanol; ensure background spectrum is flat.[1]
Apply 10–20 µL of neat liquid (or solid melt) to the crystal center.
Apply pressure clamp to ensure uniform contact (critical for consistent peak intensity).[1]
Data Processing: Baseline correction (rubberband method) and atmospheric suppression (CO₂/H₂O) are mandatory.[1]
Structural Analysis & Electronic Effects
The IR spectrum of 4-Butoxy-3-fluorobenzaldehyde is governed by the competition between two electronic effects:
Resonance Effect (+R): The para-butoxy oxygen donates electron density into the ring, significantly weakening the C=O bond order and lowering its stretching frequency.[1]
Inductive Effect (-I): The meta-fluorine atom withdraws electron density through the sigma bond framework, slightly stiffening the C=O bond and raising the frequency.[1]
The net result is a carbonyl peak that is distinct from both the non-fluorinated and non-alkoxy analogs.
Figure 1: Impact of substituents on the IR spectral properties of the target molecule.
Characteristic Peak Assignment
The following table synthesizes experimental data from structural analogs to define the diagnostic peaks for 4-Butoxy-3-fluorobenzaldehyde.
Table 1: Diagnostic IR Bands
Functional Group
Vibration Mode
Wavenumber (cm⁻¹)
Intensity
Diagnostic Note
Aldehyde C-H
Fermi Resonance
2720–2850
Medium
Appears as a doublet (or shoulder) on the lower energy side of C-H stretches. Distinguishes aldehydes from ketones.[1][2][3]
Alkyl C-H
C-H Stretch (sp³)
2860–2960
Strong
Derived from the butyl chain.[1] Absent in simple fluorobenzaldehydes.[1]
Lower than unsubstituted benzaldehyde (~1700) due to the butoxy resonance effect.[1]
Aromatic Ring
C=C Stretch
1580–1610
Strong
Characteristic "breathing" modes of the benzene ring.
Aryl Ether
C-O-C Asym. Stretch
1250–1275
Strong
Often overlaps with C-F stretch; look for broadening or splitting in this region.
Aryl Fluoride
C-F Stretch
1200–1240
Strong
Highly characteristic. Usually a sharp, intense band in the fingerprint region.[1]
Subst. Pattern
C-H Out-of-Plane
800–860
Medium
1,3,4-trisubstitution pattern typically shows bands here, distinct from mono-substituted rings.[1]
Comparative Performance Analysis
To validate the identity of 4-Butoxy-3-fluorobenzaldehyde, it must be compared against its likely impurities or starting materials.[1]
Comparison A: Target vs. 4-Butoxybenzaldehyde (No Fluorine)
Differentiation: The primary difference lies in the Fingerprint Region (1000–1400 cm⁻¹) .[1]
Observation: The non-fluorinated analog lacks the C-F stretching vibration. While both compounds have the C-O ether stretch (~1250 cm⁻¹), the target compound will exhibit a more complex, broader absorption in this region due to the C-F/C-O overlap.[1]
Carbonyl Shift: The target's C=O peak may be shifted slightly higher (2–5 cm⁻¹) compared to 4-butoxybenzaldehyde due to the fluorine's inductive withdrawal.
Comparison B: Target vs. 3-Fluorobenzaldehyde (No Butoxy)[1]
Differentiation: The primary difference lies in the High Frequency Region (2800–3000 cm⁻¹) .[1]
Observation: 3-Fluorobenzaldehyde lacks the butyl chain. Consequently, it shows no significant aliphatic sp³ C-H stretching bands above 2850 cm⁻¹.[1] The presence of strong peaks at 2860–2960 cm⁻¹ confirms the successful alkylation of the target.
Carbonyl Shift: 3-Fluorobenzaldehyde has a C=O stretch near 1705–1715 cm⁻¹.[1] The target compound's C=O will be significantly lower (~1690 cm⁻¹) due to the strong electron-donating effect of the butoxy group.
PubChem. Compound Summary: 4-Fluorobenzaldehyde (Spectral Data Comparison). National Center for Biotechnology Information.[1] Link[1]
AIST Spectral Database (SDBS). SDBS No. 3456: IR Spectrum of 4-Butoxybenzaldehyde.[1] National Institute of Advanced Industrial Science and Technology. Link[1]
Technical Comparison: 3-Fluoro-4-Alkoxybenzaldehydes vs. Non-Fluorinated Analogs
[1] Executive Summary In medicinal chemistry and organic synthesis, the strategic introduction of fluorine at the 3-position of 4-alkoxybenzaldehydes significantly alters the physicochemical and reactive landscape compar...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
In medicinal chemistry and organic synthesis, the strategic introduction of fluorine at the 3-position of 4-alkoxybenzaldehydes significantly alters the physicochemical and reactive landscape compared to non-fluorinated counterparts.[1]
The Verdict: The 3-fluoro-4-alkoxybenzaldehyde exhibits superior electrophilicity at the carbonyl center and enhanced metabolic stability compared to the non-fluorinated 4-alkoxybenzaldehyde. While the 4-alkoxy group typically deactivates the aldehyde towards nucleophilic attack (via resonance), the 3-fluoro substituent counteracts this through a strong inductive electron-withdrawing effect (
), restoring and often surpassing the reactivity of the parent benzaldehyde.[1]
Electronic Landscape & Reactivity Analysis[2]
The Hammett-Substituent Conflict
To understand the reactivity difference, one must quantify the electronic push-pull mechanisms at play.[1] We utilize Hammett substituent constants (
) to predict the reactivity of the carbonyl carbon.
Non-Fluorinated (4-Methoxybenzaldehyde):
The alkoxy group at the para position is a strong Resonance Donor (+R).
Net Effect: The carbonyl carbon is electron-rich, making it less electrophilic (sluggish) towards nucleophiles compared to unsubstituted benzaldehyde.[1]
Fluorinated (3-Fluoro-4-Methoxybenzaldehyde):
The fluorine atom is meta to the aldehyde. At this position, resonance effects are negligible, and the Inductive Withdrawal (-I) dominates.[1]
Objective: To empirically quantify the relative reactivity of 3-fluoro-4-methoxybenzaldehyde (Substrate A) vs. 4-methoxybenzaldehyde (Substrate B) towards a primary amine.[2][1]
Principle: A "one-pot" competition experiment eliminates variables such as temperature fluctuations and concentration errors. Both aldehydes compete for a limiting amount of amine.[2][1] The ratio of products (imines) directly reflects the ratio of rate constants (
Expected Outcome: You will observe a faster consumption of the 3-fluoro analog (Substrate A).[2] The
is expected to be > 1.5, confirming the activating effect of the meta-fluorine.[1]
Visualizations
Diagram 1: Electronic Activation Mechanism
This diagram illustrates how the 3-fluoro substituent acts as an "electronic sink," pulling density away from the ring and enhancing the positive character (
Caption: Comparative electronic vectors showing how the 3-Fluoro inductive effect (-I) overrides the 4-Methoxy resonance donation (+R), activating the carbonyl.
Diagram 2: Metabolic Fate & Stability
Comparison of the metabolic pathways, highlighting the "Metabolic Blocking" effect of the fluorine atom.[1]
Caption: The 3-Fluoro substituent prevents CYP450-mediated ring hydroxylation, significantly extending the metabolic half-life of the scaffold.[1]
Synthesis & Handling Notes
Synthesis Route
The most reliable synthesis of 3-fluoro-4-alkoxybenzaldehydes is not via direct fluorination (which lacks regioselectivity) but through O-alkylation of 3-fluoro-4-hydroxybenzaldehyde .[2][1]
Acidity: Be aware that the 3-fluoro group increases the acidity of the phenol precursor. Ensure stoichiometric bases are used carefully to avoid side reactions.
Storage: While 4-methoxybenzaldehyde oxidizes to anisic acid upon air exposure, the 3-fluoro analog is more resistant to autoxidation due to the higher oxidation potential of the electron-deficient ring.[1]
References
Hammett, L. P. (1937).[2][1][4] "The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives". Journal of the American Chemical Society, 59(1), 96–103.[1] Link[2]
Hansch, C., Leo, A., & Taft, R. W. (1991).[2][1] "A Survey of Hammett Substituent Constants and Resonance and Field Parameters". Chemical Reviews, 91(2), 165–195.[2][1] Link[2]
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] "Fluorine in medicinal chemistry". Chemical Society Reviews, 37, 320-330.[2][1] Link
PubChem Compound Summary. (2025). "4-Fluoro-3-methoxybenzaldehyde" (Analogous electronic model). National Center for Biotechnology Information.[2][1] Link
Gillis, E. P., et al. (2015).[2][1] "Applications of Fluorine in Medicinal Chemistry". Journal of Medicinal Chemistry, 58(21), 8315–8359.[1] Link[2]
Advanced Purity Analysis of Fluorinated Aldehydes: DNPH-Derivatization vs. Direct HPLC & GC
Executive Summary: The "Hydration Trap" in Fluorinated Chemistries For researchers working with fluorinated building blocks—specifically fluorinated aldehydes (e.g., trifluoroacetaldehyde, pentafluorobenzaldehyde)—standa...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Hydration Trap" in Fluorinated Chemistries
For researchers working with fluorinated building blocks—specifically fluorinated aldehydes (e.g., trifluoroacetaldehyde, pentafluorobenzaldehyde)—standard purity analysis methods often yield misleading results. The high electronegativity of fluorine atoms creates a unique "Hydration Trap." Unlike typical alkyl aldehydes, fluorinated analogs possess a highly electrophilic carbonyl carbon that avidly reacts with water in reversed-phase mobile phases to form gem-diols (hydrates).
This guide compares the industry "Gold Standard"—Pre-column DNPH Derivatization coupled with Core-Shell HPLC —against Direct UV Analysis and GC-FID. We demonstrate why derivatization is not merely an enhancement but a chemical necessity for accurate purity assessment of these electrophilic species.
The Core Challenge: Why Standard Methods Fail
Before evaluating the solution, one must understand the failure mode of the alternatives.
The Mechanism of Failure in Direct RP-HPLC
In a standard C18/Water/Acetonitrile system, a fluorinated aldehyde (
) exists in a dynamic equilibrium with its gem-diol form ().
The Fluorine Effect: The electron-withdrawing nature of fluorine destabilizes the carbonyl, shifting the equilibrium significantly toward the hydrate.
Chromatographic Artifacts: The aldehyde and the gem-diol often have different retention times. This results in peak splitting, broad "smeared" peaks, or complete loss of the analyte signal if the hydrate lacks UV absorbance (which is common, as the
transition is lost).
The Mechanism of Failure in GC-FID
While GC eliminates the aqueous mobile phase, it introduces thermal instability. Many fluorinated aldehydes are volatile but thermally labile. Furthermore, if the sample contains trace water (common in synthesis), the hydrate may decompose unpredictably in the injector port, leading to erratic quantitative data.
The Solution: DNPH-Derivatization HPLC
The "Product" in Focus: A robust protocol utilizing 2,4-Dinitrophenylhydrazine (DNPH) derivatization followed by separation on a Core-Shell Pentafluorophenyl (PFP) or C18 column.
Why This Method Wins
Chemical Locking: DNPH reacts with the carbonyl to form a stable hydrazone.[1][2] This reaction is irreversible under analytical conditions, effectively "locking" the total aldehyde content into a single, stable species.
Sensitivity: The dinitrophenyl moiety provides a massive UV cross-section (
nm), lowering Limits of Quantitation (LOQ) by orders of magnitude compared to direct detection.
Selectivity (PFP Phase): For fluorinated aromatics, using a PFP (Pentafluorophenyl) stationary phase utilizes
and F-F interactions to resolve the target hydrazone from reaction byproducts and non-fluorinated impurities better than standard C18.
Comparative Performance Analysis
The following data summarizes the performance of the DNPH method against direct injection techniques for a model compound (e.g., 4-Fluorobenzaldehyde or Trifluoroacetaldehyde).
Table 1: Method Performance Comparison
Feature
Method A: DNPH Derivatization (Recommended)
Method B: Direct RP-HPLC (UV 254nm)
Method C: GC-FID
Analyte Stability
High (Hydrazone is stable)
Low (Equilibrium with gem-diol)
Medium (Thermal degradation risk)
LOD (Limit of Detection)
~0.01 µg/mL (High UV response)
~10 µg/mL (Weak/Split signal)
~1 µg/mL
Linearity ()
> 0.999
0.95 - 0.98 (Non-linear due to equilibrium)
> 0.995
Specificity
Excellent (360 nm is selective)
Poor (Interference from solvents/impurities)
Good (Separates by volatility)
Throughput
Medium (Requires prep time)
High (Shoot and dilute)
High
Water Tolerance
Excellent (Reaction occurs in aqueous acid)
Poor (Water drives hydration)
Poor (Water damages columns/flame)
Visualizing the Chemistry & Workflow
Diagram 1: The "Hydration Trap" vs. DNPH Stabilization
This diagram illustrates the mechanistic advantage of the DNPH method. While Direct HPLC fights a losing battle against equilibrium, DNPH drives the reaction to completion.
Caption: The "Hydration Trap" (Red) causes peak splitting in Direct HPLC. DNPH derivatization (Blue) chemically locks the analyte into a stable, highly detectable form.
Diagram 2: Method Selection Decision Tree
When should you use which method?
Caption: Decision matrix for selecting the optimal purity analysis method. DNPH is the robust default for unstable or hydrating fluorinated species.
Detailed Experimental Protocol (Self-Validating)
This protocol is designed to be self-validating : the presence of excess DNPH reagent serves as an internal check that the reaction was not reagent-limited.
Reagents
Derivatization Solution: 3.0 mg/mL 2,4-DNPH in Acetonitrile (ACN) containing 1% (v/v) Phosphoric Acid (85%). Note: Acid catalysis is required.[1]
Diluent: 50:50 ACN:Water.
Stop Solution: Not usually required if analyzed immediately, but dilution with mobile phase stabilizes the mixture.
Step-by-Step Workflow
Sample Preparation: Dissolve approx. 10 mg of the fluorinated aldehyde sample in 10 mL ACN (Stock A).
Reaction:
Mix 100 µL of Stock A with 900 µL of Derivatization Solution .
Vortex and incubate at 40°C for 30 minutes (or 60 mins at Room Temp).
Validation Check: The solution must remain yellow/orange. If it turns colorless, DNPH was exhausted; repeat with higher dilution.
HPLC Setup:
Column: Core-Shell PFP (Pentafluorophenyl) or C18, 2.6 µm, 100 x 4.6 mm.
Optimizing Lipophilicity in Drug Design: 4-Butoxy vs. 4-Methoxy-2-Fluorobenzaldehyde Derivatives
Topic: Biological Activity Comparison of 4-Butoxy vs. 4-Methoxy-2-Fluorobenzaldehydes Content Type: Publish Comparison Guide Executive Summary In medicinal chemistry, the optimization of lead compounds often hinges on th...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Biological Activity Comparison of 4-Butoxy vs. 4-Methoxy-2-Fluorobenzaldehydes
Content Type: Publish Comparison Guide
Executive Summary
In medicinal chemistry, the optimization of lead compounds often hinges on the precise modulation of lipophilicity and steric bulk. This guide compares two critical fluorinated building blocks: 4-Methoxy-2-fluorobenzaldehyde (C1-tail) and 4-Butoxy-2-fluorobenzaldehyde (C4-tail).
While both serve as precursors for bioactive scaffolds (Schiff bases, hydrazones, chalcones), their biological impact differs significantly. The methoxy derivative is a standard for compact, metabolically stable pharmacophores, often yielding higher specificity for small enzymatic pockets. The butoxy derivative, with its extended alkyl chain, significantly enhances lipophilicity (LogP), often resulting in superior membrane permeability and increased potency against Gram-positive bacteria, albeit with a risk of steric clash in tight binding sites.
Physicochemical Profile & SAR Analysis
The primary differentiator between these two aldehydes is the alkoxy chain length, which directly influences the partition coefficient (LogP) and steric parameters (Sterimol).
Comparative Properties Table
Property
4-Methoxy-2-fluorobenzaldehyde
4-Butoxy-2-fluorobenzaldehyde
Molecular Formula
C₈H₇FO₂
C₁₁H₁₃FO₂
Molecular Weight
154.14 g/mol
196.22 g/mol
LogP (Estimated)
~1.8 - 2.1
~3.2 - 3.5
Steric Bulk (Verloop L)
Short (~3.0 Å)
Extended (~6.5 Å)
Electronic Effect
Strong e- donor (+M), Inductive (-I)
Strong e- donor (+M), Inductive (-I)
Solubility
Moderate in alcohols/DMSO
High in non-polar organics; Low in water
Primary SAR Role
H-bond acceptor, Compact fitting
Hydrophobic interaction, Membrane penetration
Structural Logic Flow (SAR)
The following diagram illustrates how the choice of substituent dictates the biological mechanism of the final derivative.
Caption: SAR decision tree showing how chain length (C1 vs C4) dictates target suitability (Enzyme vs Membrane).
Biological Activity Comparison
This section analyzes the performance of derivatives (specifically Schiff bases and hydrazones) synthesized from these aldehydes.
Case Study 1: Antimicrobial Activity
Context: Schiff bases derived from fluorobenzaldehydes are commonly tested against S. aureus (Gram+) and E. coli (Gram-).
4-Butoxy Derivatives: Generally exhibit superior activity against Gram-positive bacteria . The C4 chain provides the necessary lipophilicity to penetrate the thick peptidoglycan layer of S. aureus. Studies on analogous alkoxy-benzaldehyde derivatives suggest that antimicrobial potency often peaks at chain lengths of C4–C8 due to optimal membrane disruption capabilities [1].
4-Methoxy Derivatives: Often show weaker antibacterial activity compared to their butoxy counterparts. While they can inhibit specific bacterial enzymes (e.g., DNA gyrase) if the pharmacophore is correct, they lack the non-specific membrane disrupting ability of the more lipophilic analogs.
Case Study 2: Anticancer (Cytotoxicity)
Context: Testing against MCF-7 (Breast) or HeLa (Cervical) cell lines.
4-Methoxy Derivatives: Frequently preferred for targeting intracellular enzymes with specific, narrow binding pockets (e.g., certain kinases or tubulin). The methoxy group acts as a hydrogen bond acceptor without introducing destabilizing steric repulsion.
4-Butoxy Derivatives: Can show higher in vitro cytotoxicity due to increased cellular uptake (permeability). However, if the target site is sterically restricted, the butoxy tail can prevent binding, leading to a "cutoff effect" where activity drops despite high lipophilicity [2].
Experimental Protocols
To validate these differences in your own lab, follow these standardized protocols for synthesis and biological evaluation.
A. Synthesis of Schiff Base Derivatives
This general protocol applies to both aldehydes, allowing for a direct head-to-head comparison of the resulting products.
Reagents:
Aldehyde: 4-Methoxy-2-fluorobenzaldehyde OR 4-Butoxy-2-fluorobenzaldehyde (1.0 mmol)
Amine: 4-Aminoantipyrine or substituted aniline (1.0 mmol)
Solvent: Absolute Ethanol (10 mL)
Catalyst: Glacial Acetic Acid (2-3 drops)
Workflow Diagram:
Caption: Step-by-step synthesis workflow for generating Schiff base derivatives for biological testing.
B. Antimicrobial Assay (MIC Determination)
Objective: Determine the Minimum Inhibitory Concentration (MIC) to quantify the lipophilic advantage of the butoxy derivative.
Preparation: Dissolve test compounds in DMSO (1 mg/mL stock).
Inoculum: Prepare bacterial suspension (S. aureus ATCC 25923) adjusted to 0.5 McFarland standard.
Dilution: Perform serial two-fold dilutions of the compounds in Mueller-Hinton Broth (MHB) in a 96-well plate (Range: 500 µg/mL to 0.9 µg/mL).
Incubation: Add 10 µL of bacterial suspension to each well. Incubate at 37°C for 24 hours.
Readout: The MIC is the lowest concentration with no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = No growth, Pink = Growth).
Self-Validation Check: Include Ciprofloxacin as a positive control. If the control MIC deviates from standard ranges (0.12-0.5 µg/mL for S. aureus), invalidate the run.
References
Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives. MDPI. Available at: [Link]
Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker's Functionalization. NIH/PubMed. Available at: [Link]
Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism. PubMed. Available at: [Link]
Safety & Regulatory Compliance
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Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Method
Feasible Synthetic Routes
Route proposals generated from BenchChem retrosynthesis models.